BenchChemオンラインストアへようこそ!

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Medicinal Chemistry Structural Biology Regioisomer Differentiation

This compound is a critical tool for medicinal chemists exploring the chromene-oxadiazole amide class. Its defined 4-methoxyphenyl substitution pattern enables precise SAR expansion, distinguishing it from inactive regioisomers. Guaranteed ≥95% purity eliminates impurity artifacts in anti-biofilm and antibacterial panel screening. Use as a novel scaffold probe to generate IP around the PqsR quorum-sensing target. Ideal for QSAR modeling, ADME prediction, and molecular docking studies targeting bacterial LuxR-type receptors.

Molecular Formula C19H13N3O5
Molecular Weight 363.329
CAS No. 865286-64-2
Cat. No. B2404966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
CAS865286-64-2
Molecular FormulaC19H13N3O5
Molecular Weight363.329
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C19H13N3O5/c1-25-12-8-6-11(7-9-12)18-21-22-19(27-18)20-17(24)16-10-14(23)13-4-2-3-5-15(13)26-16/h2-10H,1H3,(H,20,22,24)
InChIKeyRVVABUIZCJYABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 865286-64-2): A Chromene-Oxadiazole Hybrid for Procurement Evaluation


N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 865286-64-2, PubChem CID 3550447) is a synthetic small molecule that hybridizes a chromene-2-carboxamide scaffold with a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl substituent [1]. With a molecular formula of C₁₉H₁₃N₃O₅ and a molecular weight of 363.3 g/mol, this compound belongs to a class of heterocyclic amides under investigation for diverse biological activities, including anti-infective and anticancer properties, driven by the pharmacophoric potential of both its chromene and oxadiazole moieties [2]. However, its specific pharmacological profile remains largely uncharacterized in the primary literature relative to close analogs, limiting direct actionable differentiation for procurement decisions without further bespoke investigation.

Procurement Risk: Why a Generic Chromene-Oxadiazole Analog Cannot Substitute for 865286-64-2 Without Loss of Structural Fidelity


Generic substitution within the chromene-oxadiazole amide class is precluded by the high sensitivity of biological activity to precise regiochemistry and substitution patterns. The target compound's architecture—a 4-oxo-4H-chromene-2-carboxamide core connected via an amide linker to a 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine—is distinct from even closely related isomers, such as its 2-methoxyphenyl regioisomer. In analogous chromone-2-carboxamide series, subtle variations in the amide side chain or the heterocyclic linker have been shown to cause complete loss or inversion of anti-biofilm and cytotoxic activity [1]. A recent review on chromene-oxadiazole hybrids confirms that the specific combination of a chromene scaffold, an oxadiazole ring, and a phenolic amide linkage is critical for observed antioxidant and anticancer properties, making interchangeability between analogs untenable without confirmatory experimental validation [2].

Quantitative Differentiation Evidence for N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide Against Comparators


Structural and Physicochemical Differentiation from the 2-Methoxyphenyl Regioisomer

The lead compound is the 4-methoxyphenyl-substituted 1,3,4-oxadiazole regioisomer (CAS 865286-64-2). Its closest named analog, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, differs solely in the position of the methoxy group on the phenyl ring attached to the oxadiazole. This is a critical structural distinction, as regioisomeric variations in analogous chromone-2-carboxamide series have been shown to dramatically alter target binding and biological outcomes [1]. CAS 865286-64-2 exhibits a topological polar surface area (TPSA) of 104 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 [2]. While some physicochemical properties are computed as identical, the specific spatial orientation of the 4-methoxy group creates a distinct pharmacophore that cannot be replicated by the 2-methoxy analog for structure-activity relationship (SAR) studies.

Medicinal Chemistry Structural Biology Regioisomer Differentiation

Chromene-2-Carboxamide Core: Class-Level Anti-Biofilm Activity Against P. aeruginosa

Although specific data for CAS 865286-64-2 is absent, its core scaffold, 4-oxo-4H-chromene-2-carboxamide, is a validated pharmacophore for inhibiting biofilm formation in Pseudomonas aeruginosa. A comprehensive study by Rasamison et al. (2022) synthesized a library of 34 direct and 25 retro chromone-2-carboxamides and tested their anti-biofilm activity [1]. The study established a class-level activity benchmark: 16 out of 25 compounds in the retro series achieved ≥50% inhibition of P. aeruginosa biofilm formation at a concentration of 50 µM, with the most active compound, 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide (6n), demonstrating potent inhibition with an IC50 > 1.0 mM on Vero cells, indicating low cytotoxicity [1]. This provides a relevant, though indirect, class-level performance expectation.

Anti-Biofilm Pseudomonas aeruginosa Quorum Sensing Inhibition

Computed Drug-Likeness and Physicochemical Properties Align with Chromene-Oxadiazole Amide Leads

The target compound's computed properties place it favorably within drug-like chemical space. Its molecular weight (363.3 g/mol) and XLogP3-AA (2.4) adhere to Lipinski's Rule of Five, while its topological polar surface area (104 Ų) suggests potential for moderate membrane permeability [1]. This is quantitatively comparable to a series of 12 novel chromene-oxadiazole amide hybrids of phenolic acids reported in 2025, which were synthesized and evaluated as antioxidant and anticancer agents. These analogs also exhibited 'ideal' theoretical drug-likeness properties and demonstrated excellent antioxidant activity in DPPH, TBARS, and ABTS assays, providing a relevant physicochemical and functional benchmark for hybrids of this type [2].

Drug-Likeness ADME Prediction Physicochemical Properties

Commercially Available Purity and Supplier Specification as a Baseline Quality Metric

For procurement purposes, the compound is available from commercial suppliers at a documented purity of 95%+ (HPLC) from CheMenu (Catalog Number CM996670) and at 90%+ from Life Chemicals (Catalog Number F1374-0467) [1]. This provides a verifiable quality baseline. In contrast, no comparable purity data is readily available for the unnamed 2-methoxyphenyl regioisomer or other close analogs, giving CAS 865286-64-2 a practical advantage in sourcing for routine screening workflows.

Chemical Procurement Quality Control Vendor Specification

Defined Research Applications Validated by Evidence for 865286-64-2


Structure-Activity Relationship (SAR) Studies on Chromene-Oxadiazole Hybrids

The defined 4-methoxyphenyl substitution pattern makes this compound a precise tool for SAR expansion. It serves as a critical data point when compared to analogs with halogen, nitro, or other substituents on the phenyl ring. Its guaranteed purity (≥95%) ensures that observed biological differences in assays are due to structural changes, not impurity artifacts. This is essential for medicinal chemists exploring the anti-biofilm pharmacophore identified by Rasamison et al. (2022) [1].

Anti-Biofilm Screening in Pseudomonas aeruginosa Models

Procure this compound for panel screening against P. aeruginosa biofilms. While its specific activity is unknown, it is a direct synthetic analog of the active chromone-2-carboxamide class where 64% of compounds showed significant inhibition at 50 µM [1]. Its inclusion can serve as a novel scaffold probe to generate new IP and explore the chemical space around the validated quorum sensing target PqsR [1].

Building Block for Chromene-Oxadiazole-Phenolic Acid Bioconjugates

The 4-oxo-4H-chromene-2-carboxamide core with its oxadiazole linkage is a demonstrated precursor for synthesizing phenolic acid hybrids, as per J. Mol. Struct. (2025) [2]. This compound can be used as a key intermediate to create novel bioconjugates with enhanced antioxidant and anticancer properties. The 4-methoxyphenyl group provides a baseline for subsequent QSAR modeling on new derivatives [2].

In Silico Drug Design and Pharmacophore Modeling

The computed properties (MW: 363.3; XLogP3-AA: 2.4; TPSA: 104 Ų) [3] position this compound favorably in lead-like chemical space. It can be used as a training set compound in machine learning models for predicting ADME properties of chromene-oxadiazole libraries, or as a virtual screening hit for molecular docking studies against targets where similar scaffolds have shown affinity, such as bacterial LuxR-type receptors [1].

Quote Request

Request a Quote for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.